2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Overview
Description
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-chloro-4-fluorophenylmethyl group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluorobenzyl chloride and 2-methylpyrrolidine.
Reaction: The 3-chloro-4-fluorobenzyl chloride is reacted with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine
- 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrobromide
- 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine sulfate
Uniqueness
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring enhances its reactivity and potential for diverse applications.
Biological Activity
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride, also known by its CAS number 2060063-93-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₆ClF₃N
- Molecular Weight : 264.16 g/mol
- CAS Number : 2060063-93-4
Research indicates that compounds similar to this compound often interact with various biological targets, including kinases and receptors involved in cell signaling pathways. For instance, related compounds have demonstrated inhibitory activity against Janus kinases (JAKs), which play a crucial role in hematopoiesis and immune function.
Inhibition of Kinases
The compound has shown promising results in inhibiting specific kinases that are implicated in cancer progression. For example, studies have reported that structurally related compounds exhibit significant inhibitory activity against JAK2 and FLT3 with IC₅₀ values in the low nanomolar range (23 nM for JAK2) . These kinases are critical in the signaling pathways that regulate cell proliferation and survival.
Antitumor Activity
In vivo studies using mouse models have highlighted the antitumor potential of similar compounds. For instance, treatment with related pyrrolidine derivatives resulted in a significant reduction in tumor size and improved survival rates in models of hematological malignancies . The compound's ability to normalize organ weights affected by tumor growth further underscores its therapeutic promise.
Case Studies
Study | Compound | Target | IC₅₀ (nM) | Effect |
---|---|---|---|---|
1 | Compound 3c | JAK2 | 23 | Significant inhibition of cell proliferation |
2 | Compound 3d | FLT3 | 22 | Enhanced survival in xenograft models |
Pharmacokinetics
Pharmacokinetic evaluations indicate that similar compounds possess favorable properties such as good oral bioavailability and moderate liver microsomal stability. These characteristics are essential for their potential use as therapeutic agents .
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN.ClH/c1-12(5-2-6-15-12)8-9-3-4-11(14)10(13)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHGOCVLAKIRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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